molecular formula C9H7F3N2S B13434671 (S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile

(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile

Cat. No.: B13434671
M. Wt: 232.23 g/mol
InChI Key: GCRYPQGJURZRBT-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is a chiral compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with an appropriate amine and cyanide source under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile include:

  • 4-Fluorothiophenol
  • 2-Bromo-3-methoxynaphthalene
  • Perfluoro-C2-18-alkylethyl iodides

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7F3N2S

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile

InChI

InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2/t8-/m1/s1

InChI Key

GCRYPQGJURZRBT-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C#N)N)SC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)SC(F)(F)F

Origin of Product

United States

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